4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine
Overview
Description
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Pyrrolidine: The substitution of the chlorine atom with the 2-cyclopropyl-1-pyrrolidinyl group can be carried out using nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles.
Major Products
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine would depend on its specific biological target. Generally, it may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with specific receptors and modulating their signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-pyrimidinamine: Lacks the cyclopropyl and pyrrolidinyl groups, making it less complex.
6-(2-Cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine: Lacks the chlorine atom at the 4-position.
4-Chloro-6-(1-pyrrolidinyl)-2-pyrimidinamine: Lacks the cyclopropyl group.
Uniqueness
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine is unique due to the presence of both the chlorine atom and the 2-cyclopropyl-1-pyrrolidinyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-chloro-6-(2-cyclopropylpyrrolidin-1-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c12-9-6-10(15-11(13)14-9)16-5-1-2-8(16)7-3-4-7/h6-8H,1-5H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJFHGVTIFGUIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC(=N2)N)Cl)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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